molecular formula C13H10N2O4 B8807623 Anthranilic acid, N-(o-nitrophenyl)- CAS No. 5933-35-7

Anthranilic acid, N-(o-nitrophenyl)-

Cat. No. B8807623
CAS RN: 5933-35-7
M. Wt: 258.23 g/mol
InChI Key: FJNZXTAFUISVCI-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

2-(2-Nitro-phenylamino)-benzoic acid (560 mg, 2.2 mmol) is dissolved in methanol (10 mL) and concentrated H2SO4 (0.16 mL, 98%) is added into it. The mixture is then refluxed for 60 hr. After it is cooled down to room temperature, 100 mL of water is added and the pH of this solution is adjusted to pH 7 by adding 1.0 M NaOH aqueous solution. An orange solid is formed and it is filtered and rinsed with more water. Air drying of this orange solid affords 470 mg (80%) of 2-(2-Nitro-phenylamino)-benzoic acid methyl ester.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14])([O-:3])=[O:2].OS(O)(=O)=O.O.[OH-].[Na+].[CH3:28]O>>[CH3:28][O:14][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=1[NH:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)NC1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 60 hr
Duration
60 h
CUSTOM
Type
CUSTOM
Details
An orange solid is formed
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
rinsed with more water
CUSTOM
Type
CUSTOM
Details
Air drying of this orange solid

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.